N-cyclopentyl-2-iodoaniline
Description
N-Cyclopentyl-2-iodoaniline is an ortho-iodinated aniline derivative featuring a cyclopentyl group attached to the nitrogen atom. The iodine atom at the ortho position and the cyclopentyl substituent likely influence its reactivity, solubility, and steric profile, making it relevant in cross-coupling reactions, pharmaceutical intermediates, or materials science.
Properties
CAS No. |
1039325-84-2 |
|---|---|
Molecular Formula |
C11H14IN |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
N-cyclopentyl-2-iodoaniline |
InChI |
InChI=1S/C11H14IN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
InChI Key |
HBLOAVMELLBZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-cyclopentylaniline. This process typically uses iodine (I2) and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the aniline ring. Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under oxygen-rich conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-iodoaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
N-cyclopentyl-2-iodoaniline has several applications in scientific research:
Biology: It may be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-iodoaniline involves its interaction with various molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and interactions. The compound can participate in electrophilic and nucleophilic reactions, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Molecular Data
Table 2: Substituent Impact on Reactivity
Research Findings
- Synthetic Utility : N-Benzyl-2-iodoaniline has been used in palladium-catalyzed cross-coupling to generate biaryl structures .
- Analytical Data : Collision cross-section studies of N-(cyclopropylmethyl)-2-iodoaniline suggest utility in mass spectrometry-based structural analysis .
- Solubility Trends: Aliphatic substituents (e.g., cyclohexyl) reduce aqueous solubility but enhance compatibility with nonpolar solvents .
Biological Activity
N-cyclopentyl-2-iodoaniline is a compound of growing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHI\N
- Molecular Weight : 293.12 g/mol
- IUPAC Name : this compound
The compound features an iodine atom at the 2-position of the aniline ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its electrophilic character, facilitating interactions that can modulate biological pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing downstream signaling cascades that regulate physiological responses.
Anticancer Potential
Research has indicated that this compound exhibits anticancer properties by targeting specific kinases involved in tumor growth. A study highlighted that derivatives of iodoanilines can suppress mTOR signaling pathways, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound's structural similarity to known anti-inflammatory agents allows it to potentially inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of mTOR pathway | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Study: Inhibition of Tumor Growth
In a controlled study involving human cancer cell lines, this compound was tested for its ability to inhibit cell growth. The results demonstrated a dose-dependent decrease in cell viability, particularly in breast cancer cells. The mechanism was linked to the compound's ability to induce apoptosis and inhibit angiogenesis, highlighting its potential as an anticancer agent.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the aniline ring can lead to significant changes in biological activity. For example, modifications at the iodine position have been shown to enhance binding affinity to target proteins, thereby increasing therapeutic effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
